Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- is a complex organic compound with a unique structure that includes both carboxylic acid and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- typically involves multi-step organic reactions. One common method includes the esterification of 3-mercapto-2-methylpropanoic acid with (1R)-1-carboxy-2-(methylthio)ethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Substituted esters.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxyethyl ester, (2S)-
- Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(ethylthio)ethyl ester, (2S)-
Uniqueness
Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- is unique due to the presence of both thiol and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
140369-78-4 |
---|---|
Molekularformel |
C8H14O4S2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
(2R)-3-methylsulfanyl-2-[(2S)-2-methyl-3-sulfanylpropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C8H14O4S2/c1-5(3-13)8(11)12-6(4-14-2)7(9)10/h5-6,13H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI-Schlüssel |
LFBBWVTUUAFKIO-RITPCOANSA-N |
Isomerische SMILES |
C[C@H](CS)C(=O)O[C@@H](CSC)C(=O)O |
SMILES |
CC(CS)C(=O)OC(CSC)C(=O)O |
Kanonische SMILES |
CC(CS)C(=O)OC(CSC)C(=O)O |
140369-78-4 | |
Synonyme |
(R)-2-(3-mercapto-2(S)-methyl-1-oxopropoxy)-3-(methylthio)propanoic acid FPL 66564 FPL-66564 FPL66564 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.